H4 Receptor Affinity: Unsubstituted Scaffold vs. 5-Chloro Analog (JNJ-7777120)
The unsubstituted compound exhibits moderate affinity for the human histamine H4 receptor (H4R), with reported Ki values of 17-25 nM across different cell-based binding assays [1], [2]. This is in contrast to the 5-chloro derivative JNJ-7777120, which shows a Ki of 4.5 nM for the human H4R [3]. The ~4-fold lower affinity of the parent scaffold defines it as a less potent H4R ligand and a critical comparator for understanding the impact of 5-position substitution on target engagement.
| Evidence Dimension | Binding Affinity (Ki) for Human Histamine H4 Receptor |
|---|---|
| Target Compound Data | Ki = 17 nM (SK-N-MC cells); 25 nM (HEK cells) |
| Comparator Or Baseline | JNJ-7777120 (5-chloro analog), Ki = 4.5 nM |
| Quantified Difference | ~4-fold lower affinity (17 nM vs 4.5 nM) |
| Conditions | Competitive displacement of [³H]histamine from recombinant human H4R expressed in SK-N-MC or HEK cells |
Why This Matters
This quantitative difference is essential for SAR studies, as it demonstrates the potency gain from 5-position halogenation and ensures that researchers using the parent compound as a less potent control are comparing like-for-like pharmacological mechanisms.
- [1] BindingDB. (n.d.). BDBM50133020: (1H-Indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone. View Source
- [2] Venable, J. D., et al. (2005). Preparation and Biological Evaluation of Indole, Benzimidazole, and Thienopyrrole Piperazine Carboxamides: Potent Human Histamine H4 Antagonists. *Journal of Medicinal Chemistry*, 48(26), 8289-8298. View Source
- [3] Thurmond, R. L., et al. (2004). A Potent and Selective Histamine H4 Receptor Antagonist with Anti-Inflammatory Properties. *Journal of Pharmacology and Experimental Therapeutics*, 309(1), 404-413. View Source
